molecular formula C18H14BrN3O6 B2730613 1-(4-Trifluoromethylphenyl)allylamine CAS No. 1159883-01-8

1-(4-Trifluoromethylphenyl)allylamine

Cat. No.: B2730613
CAS No.: 1159883-01-8
M. Wt: 448.229
InChI Key: GGHORZCINPCAIN-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)allylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an allylamine moiety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethylphenyl)allylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)allylamine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in fungicidal effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLJBHRAVBSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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